(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453743
InChI: InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)N(C)C)N
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13453743

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name (2S)-2-amino-1-[3-(dimethylamino)piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Standard InChI Key JJGSXWPBPJHWPL-IENPIDJESA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)N(C)C)N
SMILES CC(C(=O)N1CCCC(C1)N(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)N(C)C)N

Introduction

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is a chemical compound with the CAS number 1354028-33-3 and the Chemical Book number CB32575714. It has a molecular formula of C10H21N3O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure and potential applications.

Synthesis Methods

While specific synthesis methods for (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one are not detailed in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitutions or reductive aminations. These methods typically require careful control of reaction conditions to achieve the desired stereoselectivity.

Research Findings and Challenges

Given the limited availability of specific research findings on (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one, further studies are needed to fully understand its chemical and biological properties. Challenges in synthesizing and characterizing this compound may include achieving high purity and stereoselectivity, as well as assessing its stability and potential toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator